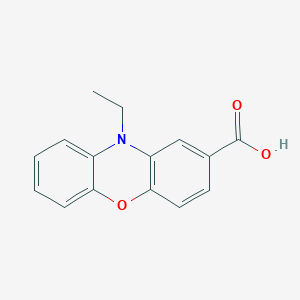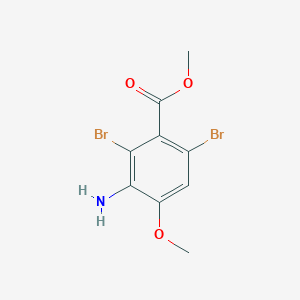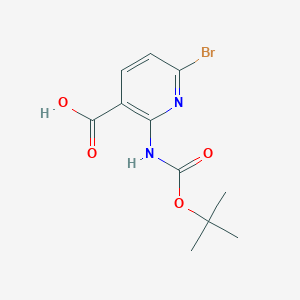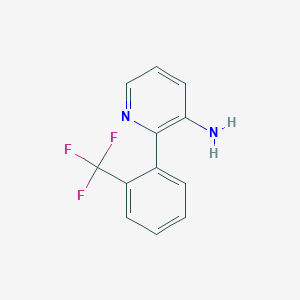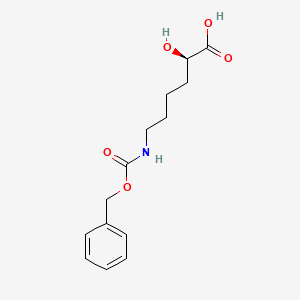
(R)-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino functionality during chemical reactions. The compound also features a hydroxyl group on the second carbon of the hexanoic acid chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, followed by the introduction of the hydroxyl group under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Removal of the benzyloxycarbonyl group to yield the free amino acid.
Scientific Research Applications
®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(((Benzyloxy)carbonyl)amino)succinic acid: Another benzyloxycarbonyl-protected amino acid derivative with a similar structure but different chain length and functional groups.
tert-Butyloxycarbonyl (Boc)-protected amino acids: Commonly used protecting groups in peptide synthesis, offering similar protection but with different chemical properties.
Uniqueness
®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a hydroxyl group on the hexanoic acid chain. This combination provides versatility in synthetic applications and allows for selective functionalization in complex organic synthesis.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2R)-2-hydroxy-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H19NO5/c16-12(13(17)18)8-4-5-9-15-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18)/t12-/m1/s1 |
InChI Key |
USGBKNFPBNWKDC-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13001066.png)
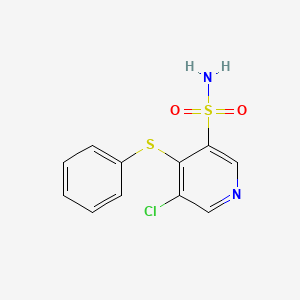
![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)

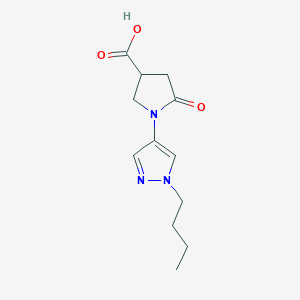
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)

